molecular formula C6H6BrNO B182180 2-Bromo-5-methylpyridine 1-oxide CAS No. 19230-58-1

2-Bromo-5-methylpyridine 1-oxide

Cat. No.: B182180
CAS No.: 19230-58-1
M. Wt: 188.02 g/mol
InChI Key: PJPYKXAQHIYIFY-UHFFFAOYSA-N
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Description

2-Bromo-5-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized, and a bromine atom is substituted at the second position, with a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-methylpyridine 1-oxide can be synthesized through the oxidation of 2-bromo-5-methylpyridine. One common method involves using m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is typically carried out in a solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours, and the product is then purified by column chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methylpyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex pyridine derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the original pyridine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Scientific Research Applications

Key Applications

1. Pharmaceutical Synthesis

  • Intermediate for Drug Development : 2-Bromo-5-methylpyridine 1-oxide is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of Avosentan, a selective endothelin receptor antagonist used for treating diabetic nephropathy .
  • Synthesis of Cardiovascular Agents : The compound is also used to prepare tetrazoles and related compounds that exhibit cardiovascular activity .

2. Synthesis of Pyridine Derivatives

  • Building Block for Complex Molecules : It serves as a precursor for synthesizing various pyridine derivatives, including:
    • 5,5′-dimethyl-2,2′-bipyridine
    • 5-methyl-2,2′:6′,2″-terpyridine
    • 5-bromo-5″-methyl-2,2′:6′,2″-terpyridine .
  • Nucleophilic Substitution Reactions : The compound participates in nucleophilic substitution reactions that are critical for creating more complex organic molecules .

3. Microreactor Applications

  • Recent studies have shown that using microreactors can enhance the conversion rates of reactions involving 2-Bromo-5-methylpyridine, leading to improved yields compared to traditional batch processes. This method shows promise for scaling up reactions efficiently .

Case Study 1: Synthesis of Avosentan

A study highlighted the role of 2-Bromo-5-methylpyridine as an intermediate in synthesizing Avosentan. The compound's reactivity allows for selective modifications that are crucial in developing effective pharmaceuticals targeting specific biological pathways.

Case Study 2: Development of Cardiovascular Agents

Research has demonstrated the synthesis of various tetrazoles from 2-Bromo-5-methylpyridine. These compounds have shown potential as cardiovascular agents, emphasizing the importance of this intermediate in drug discovery processes.

Data Table: Comparison of Synthetic Routes

Compound NameYield (%)Method UsedReference
AvosentanVariableMulti-step synthesis
5-Methyl-2,2′:6′,2″-terpyridineUp to 29.4Optimized synthesis
[(triazolylmethyl)pyridyl]phenyl]tetrazolesVariableDirect synthesis

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylpyridine 1-oxide involves its interaction with various molecular targets. The oxidized nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and lead to various biological effects .

Comparison with Similar Compounds

Biological Activity

2-Bromo-5-methylpyridine 1-oxide is a pyridine derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structure, characterized by a bromine atom and an oxide group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug design, and relevant case studies.

This compound is known for its reactivity due to the presence of the bromine atom and the N-oxide functional group. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are critical for its application in organic synthesis and drug development .

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The oxidized nitrogen atom in the pyridine ring facilitates hydrogen bonding and other interactions with enzymes and receptors, influencing several biological pathways. This interaction can modulate enzyme activity and receptor signaling, leading to various pharmacological effects .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been noted to affect HeLa cells significantly, with IC50 values indicating potent antiproliferative activity .
  • PKC Modulation : The compound has been evaluated for its role as a Protein Kinase C (PKC) agonist. It was found to induce ERK1/2 phosphorylation in cardiac fibroblasts, suggesting potential applications in cardiovascular disease treatment .
  • Inhibition of Enzymatic Activity : Research has demonstrated that this compound can inhibit specific enzymes involved in lipid metabolism, linking it to potential therapeutic effects in metabolic disorders .

Case Studies

Several studies have explored the biological implications of this compound:

  • Anticancer Activity : In a study focusing on various pyridine derivatives, this compound was shown to possess moderate antiproliferative activity against several cancer cell lines. The introduction of electron-donating groups significantly enhanced this activity, highlighting the importance of structural modifications for therapeutic efficacy .
  • PKC Activation Study : A recent investigation into PKC modulators revealed that compounds related to this compound could activate PKC pathways in vitro. This study utilized neonatal mouse cardiac fibroblasts to demonstrate the compound's influence on cellular signaling pathways associated with cancer progression .
  • Enzyme Inhibition Research : Another study demonstrated the selective inhibition of α/β-hydrolase domain-containing enzymes by derivatives of this compound. The findings suggest a potential role for these inhibitors in treating diseases linked to altered lipid metabolism .

Comparative Analysis

To understand the significance of this compound within its chemical class, a comparative analysis with similar compounds is useful:

Compound NameKey FeaturesBiological Activity
2-Bromo-5-methylpyridine Lacks oxide groupLess reactive; limited bioactivity
2-Bromo-4-methylpyridine Different methyl positioningVaries in reactivity; less studied
2-Bromo-5-fluoropyridine 1-oxide Fluorine instead of methylAltered chemical properties; distinct bioactivity

This table illustrates how structural variations influence the biological properties and reactivities of pyridine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-methylpyridine 1-oxide with high purity?

  • Method : The compound is synthesized via oxidation of 2-bromo-5-methylpyridine using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically achieves ~74% yield, with purification via recrystallization or column chromatography . Key parameters include temperature control (20–40°C) and stoichiometric equivalence to avoid over-oxidation.

Q. How can the structure of this compound be confirmed post-synthesis?

  • Method : Use a combination of ¹H/¹³C NMR (noting deshielding of protons adjacent to the N-oxide group), high-resolution mass spectrometry (HRMS) for molecular ion verification, and X-ray crystallography for definitive spatial confirmation. The SMILES notation (CC1=CN=C(C=C1)Br) and InChI key (YWNJQQNBJQUKME-UHFFFAOYSA-N) from precursor data aid in spectral assignment .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Method : Side reactions include bromine displacement or over-oxidation. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to track N-oxide formation. Use inert atmospheres (N₂/Ar) to minimize degradation and optimize oxidant stoichiometry .

Advanced Research Questions

Q. How do substituent positions influence reactivity in nucleophilic substitution reactions?

  • Method : Kinetic studies on analogous systems (e.g., 2-bromo-5-methylpyridine) reveal reactivity trends: 2-bromo- > 2-bromo-3-methyl- > 2-bromo-5-methylpyridine. The 3-methyl group exhibits ion-dipole stabilization with incoming nucleophiles, overriding steric effects. Design experiments using methoxide ions or Grignard reagents to probe substituent electronic/steric contributions .

Q. What strategies resolve contradictions in cross-coupling reaction yields (e.g., Suzuki-Miyaura)?

  • Method : Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), ligand ratios, and base selection (Na₂CO₃ vs. Cs₂CO₃). For example, coupling with 4-fluorobenzeneboronic acid achieves 91.5% yield at 70°C under inert conditions. Use design of experiments (DoE) to identify critical variables .

Q. What analytical techniques differentiate byproducts in phosphonylation reactions?

  • Method : Combine LC-MS/MS for byproduct identification and ²⁹Si NMR (if silicon-containing reagents are used). For example, phosphonylation of 2-amino-3-bromopyridines may yield undesired dimerization products, detectable via high-resolution chromatography .

Properties

IUPAC Name

2-bromo-5-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPYKXAQHIYIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524975
Record name 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19230-58-1
Record name 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a round-bottom flask, was placed a solution of 2-bromo-5-methylpyridine (10.0 g, 58.1 mmol, 1.00 equiv) in dichloromethane (250 mL). mCPBA (15.0 g, 86.9 mmol, 1.50 equiv) was added in several batches at room temperature. The resulting solution was stirred overnight at 30° C., then diluted with 50 mL of 2N sodium hydroxide (aq.). The pH value of the solution was adjusted to 10 with 2N sodium hydroxide (aq.). The aqueous phase was extracted with 3×100 mL of dichloromethane and the combined organic layers were dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield 11.0 g (91%) of 2-bromo-5-methylpyridin-1-ium-1-olate as a yellow solid.
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10 g
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15 g
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250 mL
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50 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-5-methylpyridine (4 g, 2.3 mmol) in dichloromethane (500 mL) was added m-CPBA (52 g, 304 mmol) at 0° C. The reaction mixture was stirred at room temperature for 20 hours and the then the pH was adjusted to about 9 with a saturated solution of K2CO3. The organic layers were separated and concentrated to give a residue which was purified by flash silica chromatography eluted with petroleum ether/ethyl acetate (1:1) to give 2-bromo-5-methylpyridine 1-oxide (33 g; 75%). 1H NMR (CDCL3): δ ppm 8.25 (s, 1H), 8.75 (d, 1H, J=8.4 Hz), 6.95-6.94 (m, 1H), 2.30 (s, 3H).
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4 g
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52 g
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500 mL
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Synthesis routes and methods III

Procedure details

A mixture of 2-bromo-5-methylpyridine (2.0 g, 11.6 mmol) and 3-chloroperbenzoic acid (3.0 g, 14.8 mmol) in chloroform (7 mL) was stirred at 50° C. for 3 hours, cooled down to room temperature and filtered. The filtrate was concentrated under reduced pressure to give a residue that was purified by flash chromatography (Si—PPC, MeOH:EtOAc, gradient 0:100 to 10:90) to give 2-Bromo-5-methylpyridine 1-oxide as a white solid (2.0 g, 91%). 1H NMR (400 MHz, CHCl3-d): δ 8.24 (s, 1 H); 7.52 (d, J=8.3 Hz, 1 H); 6.93 (d, J=8.33 Hz, 1 H); 2.29 (s, 3 H).
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2 g
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3 g
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7 mL
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